2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride

Übersicht

Beschreibung

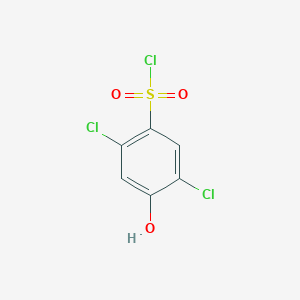

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is an organic chemical compound with the molecular formula C6H3Cl3O3S and a molecular weight of 261.5 g/mol. This compound is widely used in the field of chemistry and analytical science due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 4-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions of the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically conducted at elevated temperatures to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms and the sulfonyl chloride group can be replaced by other electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride atom.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and sulfonating agents (e.g., sulfuric acid).

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Electrophilic Aromatic Substitution: The major products include substituted benzene derivatives, where the chlorine atoms or the sulfonyl chloride group are replaced by other functional groups.

Nucleophilic Substitution: The major products include sulfonamides, sulfonate esters, and sulfonate thiols, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted benzene derivatives.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is used in the development of drugs and therapeutic agents due to its ability to form stable sulfonamide and sulfonate ester linkages.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride involves its ability to undergo electrophilic and nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form stable sulfonamide and sulfonate ester linkages . These linkages are crucial in the development of pharmaceuticals and other biologically active compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: Similar in structure but with chlorine atoms at the 3 and 5 positions.

4-Hydroxybenzenesulfonyl chloride: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

Uniqueness

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of chlorine atoms at the 2 and 5 positions, which enhances its reactivity in electrophilic and nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis and industrial applications.

Biologische Aktivität

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride (CAS No. 71292-90-5) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features two chlorine atoms, a hydroxyl group, and a sulfonyl chloride functional group attached to a benzene ring. Its molecular formula is C₆H₃Cl₂O₃S, with a molecular weight of 261.50 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological properties.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its derivatives have been studied for their effectiveness against various pathogens, including multidrug-resistant strains.

Table 1: Antibacterial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4–8 μg/mL | |

| Mycobacterium abscessus | 4–8 μg/mL | |

| Mycobacterium smegmatis | 4–8 μg/mL | |

| Escherichia coli | <10 μg/mL |

These findings suggest that the compound can inhibit bacterial growth effectively at low concentrations.

The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis and metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase enzymes, which are crucial in various physiological processes. This inhibition can lead to therapeutic effects in conditions where these enzymes are implicated.

Research Findings

Several studies have explored the biological implications of this compound:

- Medicinal Chemistry Applications : It has been investigated for its potential use as an inhibitor of carbonic anhydrase enzymes, which play a role in treating conditions like glaucoma and certain cancers.

- Enzyme Inhibition Studies : The compound's derivatives have shown promise in inhibiting key enzymes involved in bacterial metabolism, leading to their potential use as antibacterial agents .

- Case Studies : In vivo studies demonstrated that certain derivatives exhibited acceptable toxicity levels while effectively reducing bacterial load in animal models .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity compared to similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | 71292-90-5 | Similar structure but different hydroxyl position |

| 3-Chloro-4-hydroxybenzenesulfonyl chloride | 13432-81-0 | Contains one less chlorine atom |

| 4-Hydroxybenzenesulfonyl chloride | 98-59-9 | Lacks dichlorination but retains sulfonyl group |

Eigenschaften

IUPAC Name |

2,5-dichloro-4-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJRLFNGLLFHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.